![molecular formula C18H23ClN4O3S B6476483 5-chloro-N-[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine CAS No. 2640874-70-8](/img/structure/B6476483.png)
5-chloro-N-[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine
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Overview
Description
Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and understanding the mechanism of its reactions .Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides. This reaction has found widespread use in synthetic chemistry due to its mild conditions and functional group tolerance. Specifically, the compound can serve as an organoboron reagent in SM coupling reactions, leading to the creation of complex molecules with diverse applications .
Hydromethylation
The protodeboronation of pinacol boronic esters allows for formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but relatively unexplored. By utilizing the compound, researchers can achieve hydromethylation sequences, which have been applied to various substrates, including methoxy-protected THC and cholesterol .
Antimicrobial Agents
The compound’s structure provides a platform for synthesizing novel organic heterocycles. Researchers have used it as a synthon to build various derivatives. These derivatives may evolve into better antimicrobial agents, addressing the ongoing need for effective treatments against infectious diseases .
Benzoxazole Derivatives
A straightforward synthetic route allows the preparation of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives. These compounds exhibit moderate to high yields and can be obtained within relatively short reaction times. Their potential applications span diverse areas, including medicinal chemistry and materials science .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-N-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]-N-methylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O3S/c1-3-26-16-6-4-5-7-17(16)27(24,25)23-10-8-15(9-11-23)22(2)18-20-12-14(19)13-21-18/h4-7,12-13,15H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQAVJALGOPCRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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